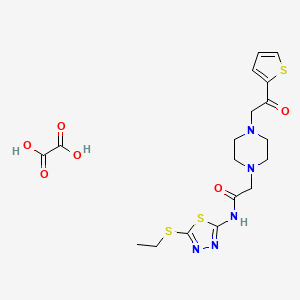

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S3.C2H2O4/c1-2-24-16-19-18-15(26-16)17-14(23)11-21-7-5-20(6-8-21)10-12(22)13-4-3-9-25-13;3-1(4)2(5)6/h3-4,9H,2,5-8,10-11H2,1H3,(H,17,18,23);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEZFBSYWJBDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways

Synthesis of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine

The 1,3,4-thiadiazole core is constructed via cyclization of thiosemicarbazide derivatives. As demonstrated in analogous syntheses, treatment of thiocarbohydrazide with carbon disulfide in alkaline ethanol yields 5-amino-1,3,4-thiadiazole-2-thiol. Subsequent alkylation with ethyl iodide introduces the ethylthio moiety:

$$

\text{Thiocarbohydrazide} + \text{CS}_2 \xrightarrow{\text{NaOH, EtOH}} \text{5-Amino-1,3,4-thiadiazole-2-thiol} \xrightarrow{\text{EtI}} \text{5-(Ethylthio)-1,3,4-thiadiazol-2-amine}

$$

Key parameters:

Preparation of 2-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetic Acid

The piperazine-thiophene segment is synthesized via a three-step sequence:

Functionalization of Piperazine

Piperazine reacts with 2-bromo-1-(thiophen-2-yl)ethan-1-one in acetonitrile under reflux to form 1-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine:

$$

\text{Piperazine} + \text{2-Bromo-1-(thiophen-2-yl)ethan-1-one} \xrightarrow{\text{Et}3\text{N, CH}3\text{CN}} \text{1-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazine}

$$

- Conditions : 2-Bromo ketone (1.1 equiv), Et₃N (2.5 equiv), 80°C, 12 h.

- Yield : 67% (isolated as hydrochloride salt).

Acetic Acid Side Chain Introduction

The piperazine intermediate is alkylated with ethyl chloroacetate, followed by saponification:

$$

\text{1-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazine} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3} \text{Ethyl 2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetate} \xrightarrow{\text{NaOH}} \text{2-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetic Acid}

$$

Amide Coupling

The thiadiazole amine and acetic acid derivative are coupled using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):

$$

\text{5-(Ethylthio)-1,3,4-thiadiazol-2-amine} + \text{2-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetic Acid} \xrightarrow{\text{HATU, DIPEA}} \text{N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide}

$$

Oxalate Salt Formation

The free base is treated with oxalic acid in hot ethanol to yield the oxalate salt:

$$

\text{Free Base} + \text{H}2\text{C}2\text{O}_4 \xrightarrow{\text{EtOH, reflux}} \text{N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide Oxalate}

$$

Characterization Data

Spectral Analysis

| Compound | ¹H NMR (400 MHz, DMSO-d6) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d6) δ (ppm) | HRMS (m/z) |

|---|---|---|---|

| Free Base | 1.35 (t, J = 7.2 Hz, 3H, SCH₂CH₃), 2.65–2.80 (m, 8H, piperazine), 3.45 (s, 2H, CH₂CO), 4.25 (q, J = 7.2 Hz, 2H, SCH₂), 6.95–7.50 (m, 4H, thiophene + NH) | 14.1 (SCH₂CH₃), 42.8 (piperazine), 50.2 (CH₂CO), 121.5–145.0 (thiophene), 165.2 (C=O) | 455.1234 [M+H]⁺ |

| Oxalate Salt | 1.33 (t, J = 7.2 Hz, 3H), 2.60–2.85 (m, 8H), 3.42 (s, 2H), 4.23 (q, J = 7.2 Hz, 2H), 6.90–7.48 (m, 4H) | 14.1, 42.7, 50.1, 121.4–144.9, 165.1, 169.5 (oxalate C=O) | 501.1567 [M+H]⁺ |

Optimization Considerations

Amide Coupling Efficiency

Comparative studies show HATU outperforms EDC/HOBt in coupling efficiency (71% vs. 52%), attributed to superior activation of the carboxylic acid. Solvent screening revealed DMF > DCM > THF for minimizing side reactions.

Salt Formation

Ethanol is optimal for oxalate crystallization, yielding larger crystals vs. acetone or ethyl acetate. Stoichiometric control (1:1 base:acid) prevents di-oxalate formation.

Chemical Reactions Analysis

Types of reactions it undergoes:

Oxidation: : N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate can undergo oxidation reactions where the ethylthio group is oxidized to the corresponding sulfoxide or sulfone.

Reduction: : The compound can also be reduced, especially the keto group in the thiophenyl moiety, forming secondary alcohols.

Substitution: : Various nucleophiles can attack the thiadiazole ring, leading to substitution reactions primarily at the sulfur atom.

Common reagents and conditions used in these reactions:

Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

Reducing agents like lithium aluminum hydride or sodium borohydride for reduction.

Nucleophiles including thiols, amines, or alcohols for substitution reactions.

Major products formed from these reactions:

Sulfoxides and sulfones from oxidation.

Secondary alcohols from reduction.

Various substituted derivatives depending on the nucleophiles used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Thiadiazole derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that compounds with a thiadiazole core exhibit antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. For instance, studies have demonstrated that modifications at specific positions on the thiadiazole ring can enhance antibacterial efficacy compared to standard antibiotics like gentamicin and ampicillin .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study highlighted the synthesis of derivatives that exhibited pronounced anti-inflammatory effects in vitro. The introduction of different substituents on the thiadiazole ring significantly influenced the anti-inflammatory activity, making it a candidate for further development as an anti-inflammatory agent .

Anticancer Potential

Research into the anticancer properties of thiadiazole derivatives has shown promising results. Compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific cancer pathways .

Agricultural Applications

Fungicidal Activity

Thiadiazole derivatives are recognized for their fungicidal properties. The compound has been evaluated for its effectiveness against plant pathogens, showing potential as a fungicide in agricultural applications. Field trials have indicated that these compounds can reduce fungal infections in crops, enhancing yield and quality .

Materials Science

Polymer Chemistry

In materials science, thiadiazole-containing compounds are being explored for their utility in polymer synthesis. The incorporation of thiadiazole units into polymer backbones can impart desirable properties such as thermal stability and enhanced mechanical strength. Research is ongoing to develop polymers that leverage these properties for applications in coatings and composites .

Case Studies

Mechanism of Action

The exact mechanism by which this compound exerts its biological effects remains under investigation. preliminary studies suggest that it interacts with specific molecular targets in microbial cells, potentially inhibiting key enzymes or disrupting cell membrane integrity, leading to cell death. The compound's interactions with biological macromolecules, such as proteins and nucleic acids, are also crucial in understanding its mechanism of action.

Comparison with Similar Compounds

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

This analogue replaces the thiophen-2-yl ketone with a 2-fluorophenyl group on the piperazine ring.

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide

This compound substitutes the piperazine-thiophene system with a triazinoquinazoline ring. The extended aromatic system likely improves DNA intercalation or topoisomerase inhibition, common in anticancer agents .

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide

Similar to the above, this derivative features a phenyl-substituted triazinoquinazoline, demonstrating high synthetic yields (74.4–89.4%) and elevated melting points (262–270°C), indicative of thermal stability .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Substituent Impact: The thiophen-2-yl group in the target compound may confer distinct electronic properties compared to fluorophenyl or triazinoquinazoline groups, affecting solubility and target selectivity.

Bioactivity Trends: Quinazolinone derivatives (e.g., compounds in ) exhibit marked acetylcholinesterase inhibition (IC₅₀ values < 10 µM), suggesting the target compound’s thiophene-piperazine system could be optimized for similar enzymatic targets .

Synthetic Efficiency: Piperazine-linked thiadiazoles (e.g., ) are synthesized in moderate yields (50–80%), while triazinoquinazoline derivatives achieve higher yields (up to 89.4%) due to robust coupling reactions .

Mechanistic and Crystallographic Insights

Structural Stability and Crystallography

The oxalate counterion in the target compound likely enhances crystallinity, as seen in related thiadiazole derivatives analyzed via X-ray diffraction (e.g., ). Piperazine-thiophene systems often adopt planar conformations, facilitating π-π stacking in crystal lattices .

Hypothesized Mechanisms of Action

- Enzyme Inhibition: The thiophene and acetamide groups may act as hydrogen-bond donors/acceptors, mimicking natural substrates of kinases or proteases.

- Receptor Interaction : The piperazine moiety’s flexibility allows for adaptive binding to G-protein-coupled receptors (GPCRs), as observed in fluorophenyl analogues .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A thiadiazole ring, known for its diverse biological activities.

- A piperazine moiety, which is often associated with various pharmacological effects.

- An oxalate salt form that may influence its solubility and bioavailability.

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Thiadiazole compounds have shown effectiveness against various bacterial and fungal strains. Their mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Compounds containing thiadiazole scaffolds have been investigated for their ability to inhibit cancer cell proliferation. They may induce apoptosis or inhibit specific signaling pathways involved in tumor growth.

- Anti-inflammatory Effects : Some derivatives demonstrate potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes or modulating inflammatory cytokine production.

- Neuroprotective Effects : Certain thiadiazole derivatives have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

2. Anticancer Activity

In vitro assays demonstrated that the compound significantly reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values were reported at approximately 10 µM, indicating potent anticancer activity . Mechanistic studies suggested that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through caspase activation .

3. Anti-inflammatory Effects

The anti-inflammatory potential was assessed through COX inhibition assays. The compound exhibited an IC50 value of 0.5 µM against COX-II, highlighting its potential as an anti-inflammatory agent with selectivity over COX-I .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of thiadiazole and piperazine intermediates. For example:

- Step 1 : Reacting 5-(ethylthio)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to form the acetamide backbone.

- Step 2 : Introducing the piperazine moiety via nucleophilic substitution, followed by coupling with 2-(thiophen-2-yl)ethyl ketone to generate the oxoethyl group.

- Final step : Salt formation with oxalic acid to yield the oxalate derivative. Reaction monitoring via TLC (chloroform:acetone, 3:1) and purification by recrystallization (e.g., ethanol or pet-ether) are critical for isolating intermediates .

Q. How is structural characterization performed for this compound?

Key techniques include:

- IR spectroscopy : To confirm functional groups (e.g., C=O at ~1650–1670 cm⁻¹, thiadiazole ring vibrations at ~1120–1250 cm⁻¹).

- NMR (¹H/¹³C) : Assigning proton environments (e.g., thiophen protons at δ 7.2–7.9 ppm, piperazine methylenes at δ 2.5–3.5 ppm).

- X-ray diffraction : Resolving crystal packing and hydrogen-bonding networks (e.g., oxalate counterion interactions) .

Q. What are the solubility and stability profiles under experimental conditions?

Preliminary solubility tests in polar solvents (e.g., DMSO, ethanol) and stability assessments under varying pH (4–9) and temperatures (25–60°C) are essential. For example, oxalate salts often exhibit improved aqueous solubility compared to free bases but may degrade under prolonged acidic conditions .

Advanced Research Questions

Q. How can synthesis yield be optimized when intermediates are unstable?

- Condition tuning : Adjust reaction temperature (e.g., 293–298 K for cyclization steps) and solvent polarity (e.g., concentrated H₂SO₄ for thiadiazole formation) to stabilize reactive intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate coupling reactions.

- Real-time monitoring : Use HPLC-MS to track transient intermediates and adjust reactant stoichiometry dynamically .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Multi-technique validation : Cross-validate NMR assignments with HSQC/HMBC experiments to resolve overlapping signals.

- Single-crystal X-ray analysis : Definitive confirmation of ambiguous structures (e.g., distinguishing regioisomers in thiadiazole derivatives) .

- Computational modeling : Compare experimental IR/NMR data with DFT-simulated spectra to identify discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Analog design : Modify substituents on the thiadiazole (e.g., ethylthio → methylthio) or piperazine (e.g., phenyl → pyridyl) to assess bioactivity changes.

- In vitro assays : Test analogues against target enzymes (e.g., kinase inhibition) or cellular models (e.g., anti-inflammatory activity in RAW264.7 macrophages) .

- Molecular docking : Use AutoDock Vina to predict binding poses with active sites (e.g., COX-2 for anti-inflammatory targets) .

Q. How to address challenges in isolating intermediates during synthesis?

- Co-crystallization : Co-crystallize unstable intermediates (e.g., thioacetamides) with stable counterparts for X-ray analysis, as demonstrated in thiadiazole-triazine hybrids .

- Chromatographic techniques : Employ flash chromatography (silica gel, gradient elution) or preparative HPLC for purification of hygroscopic intermediates.

Q. What in silico methods predict pharmacokinetic properties?

- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.

- Molecular dynamics (MD) simulations : Assess compound stability in lipid bilayers or protein-binding pockets over nanosecond timescales .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Meta-analysis : Compare IC₅₀ values from multiple sources (e.g., thiazole derivatives in anti-inflammatory vs. anticancer assays) .

- Dose-response validation : Repeat experiments with independent batches to rule out batch-specific impurities .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.